![molecular formula C9H4F3NO4 B1411774 3-(Trifluoromethoxy)isatoic anhydride CAS No. 1440535-68-1](/img/structure/B1411774.png)
3-(Trifluoromethoxy)isatoic anhydride
Overview
Description
Scientific Research Applications
Pharmaceutical Development
The trifluoromethoxy group can alter the properties of drug molecules, potentially improving their metabolic stability and lipophilicity .
Pesticide Formulation
Compounds with trifluoromethoxy groups play a significant role in the development of pesticides due to their strong electron absorption and high lipophilicity .
Material Science
The unique electrical properties of trifluoromethoxy groups can be utilized in material sciences to modify the characteristics of materials .
Late-Stage Functionalization
Trifluoromethoxylation reactions have been applied in the late-stage functionalization of bioactive compounds, including hormones and alkaloids .
Organic Synthesis
The trifluoromethoxy anion can serve as a carbonylation reagent, fluoroformylation reagent, condensation agent, or nucleophilic fluorination reagent in organic synthesis .
Mechanism of Action
Target of Action
Isatoic anhydride derivatives are known to be building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
It’s known that isatoic anhydride derivatives can be used in the synthesis of various nitrogen-containing heterocyclic structures . The trifluoromethoxy group has unique features that make CF3O-containing compounds more accessible .
Biochemical Pathways
The compound’s role in the synthesis of nitrogen-containing heterocyclic structures suggests it may influence related biochemical pathways .
Result of Action
Its role in the synthesis of nitrogen-containing heterocyclic structures suggests it may have significant effects at the molecular level .
Action Environment
The trifluoromethoxy group has unique features that may influence the compound’s action under specific environmental conditions .
properties
IUPAC Name |
8-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)13-8(15)16-7(4)14/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDLMPWJVUYEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)isatoic anhydride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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